Bay 65-1942 (free base)
Overview
Description
Bay 65-1942 (free base) is a selective inhibitor of the enzyme IκB kinase β (IKKβ). This compound is known for its ATP-competitive inhibition properties and is primarily used in scientific research to study the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway .
Preparation Methods
The synthesis of Bay 65-1942 (free base) involves several steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Bay 65-1942 (free base) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Bay 65-1942 (free base) has several scientific research applications:
Chemistry: Used to study the inhibition of IκB kinase β and its effects on the NF-κB signaling pathway.
Biology: Employed in cellular studies to understand the role of IκB kinase β in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions where NF-κB signaling is implicated, such as inflammation and cancer.
Industry: Utilized in the development of new drugs targeting the NF-κB pathway.
Mechanism of Action
Bay 65-1942 (free base) exerts its effects by selectively inhibiting the enzyme IκB kinase β. This inhibition prevents the phosphorylation and subsequent degradation of IκB, an inhibitor of NF-κB. As a result, NF-κB remains inactive in the cytoplasm, preventing it from translocating to the nucleus and initiating the transcription of target genes involved in inflammation, immune response, and cell survival .
Comparison with Similar Compounds
Bay 65-1942 (free base) is unique due to its selective inhibition of IκB kinase β. Similar compounds include:
BMS-345541: Another selective inhibitor of IκB kinase β, but with different chemical structure and properties.
IKK-16: A potent inhibitor of IκB kinase β with distinct molecular targets and pathways.
TPCA-1: Known for its inhibition of IκB kinase β and its use in studying NF-κB signaling.
Bay 65-1942 (free base) stands out due to its specific molecular interactions and the resulting biological effects, making it a valuable tool in scientific research.
Properties
IUPAC Name |
7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3S)-piperidin-3-yl]-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJVFGZEWDGDOO-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659526 | |
Record name | (7E)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3S)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600734-02-9 | |
Record name | BAY65-1942 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600734029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (7E)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3S)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY65-1942 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD4JW4DP5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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